molecular formula C8H11N3O B1391830 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 880361-83-1

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1391830
M. Wt: 165.19 g/mol
InChI Key: BXZQEZOMCIZRCS-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound . It has a molecular formula of C8H11N3O and a molecular weight of 165.19 .


Synthesis Analysis

The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves a mixture of the compound (36.5 g, 0.22 mol), 2,6-difluoro-4-methoxy-pyridine (41.7 g, 0.29 mol) and K2CO3 (61.0 g, 0.44 mol) in NMP (400 mL). The mixture is heated at 140 °C under nitrogen and stirred for 2 hours .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a mixture of the compound, 2,6-difluoro-4-methoxy-pyridine, and K2CO3 in NMP. The mixture is heated at 140 °C under nitrogen and stirred for 2 hours .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Bicyclic 6-6 Systems Chemistry : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines are used as starting materials for synthesizing tetrahydropteroic acid derivatives. They offer diverse methodologies for chemical reactions, including multi-step synthesis processes (Elattar & Mert, 2016).

Biological and Pharmacological Applications

  • Antifolate Activity : Analogs of 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have shown promising results in inhibiting dihydrofolate reductase from various organisms, indicating potential applications in treating opportunistic infections in immune-compromised patients (Rosowsky, Mota & Queener, 1995).

Material Science and Nanotechnology

  • DNA Incorporation and Thermometer Development : A fluorescent base analogue of this compound, specifically designed for DNA incorporation, has been developed for use in constructing a visible nanothermometer based on DNA B–Z transitions (Yamamoto, Park & Sugiyama, 2015).

Drug Development and Optimization

  • PI3Kδ Inhibitor Development : The tetrahydropyrido[4,3-d]pyrimidine scaffold has been optimized to create potent, selective, and orally available PI3Kδ inhibitors, with potential applications in treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).

Antimicrobial Research

  • Antifungal Activity : Certain derivatives of pyrido[2,3-d]pyrimidines, closely related to 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have demonstrated significant antifungal activities, which may have implications for the development of new antifungal agents (Hanafy, 2011).

Safety And Hazards

The safety and hazards associated with 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine include the need to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZQEZOMCIZRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677837
Record name 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

880361-83-1
Record name 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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